molecular formula C28H33ClN6S B12699444 Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride CAS No. 36790-30-4

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride

Cat. No.: B12699444
CAS No.: 36790-30-4
M. Wt: 521.1 g/mol
InChI Key: MOXIEKYDRPPKNK-UHFFFAOYSA-M
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Description

Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride is a complex organic compound featuring a benzyl group, an ethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Azo Coupling Reaction: The thiadiazole ring is then subjected to an azo coupling reaction with a suitable aromatic amine to form the azo compound.

    Quaternization: The final step involves the quaternization of the azo compound with benzyl chloride to form the desired quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The major products are typically the corresponding amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions.

    Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

    Enzyme Inhibition: It can inhibit certain enzymes, providing a tool for studying biochemical pathways.

Medicine

    Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: It can be used in diagnostic assays due to its specific binding properties.

Industry

    Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color.

    Material Science: It is employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium hydrogen sulphate
  • Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium bromide

Uniqueness

Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride is unique due to its specific structural features, such as the presence of the thiadiazole ring and the azo linkage. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

36790-30-4

Molecular Formula

C28H33ClN6S

Molecular Weight

521.1 g/mol

IUPAC Name

benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C28H33N6S.ClH/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;/h6-17,20H,5,18-19,21H2,1-4H3;1H/q+1;/p-1

InChI Key

MOXIEKYDRPPKNK-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.[Cl-]

Origin of Product

United States

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